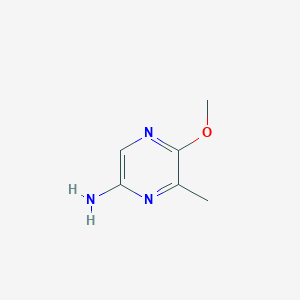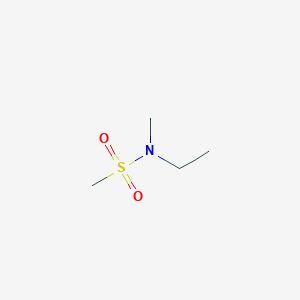![molecular formula C6H5N3O B11922182 3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)
3H-Imidazo[4,5-B]pyridin-7-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo[4,5-B]pyridin-7-OL is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-B]pyridin-7-OL typically involves the cyclization of 2,3-diaminopyridine with various carbonyl compounds. One common method includes the reaction of 2,3-diaminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-B]pyridine core . Another approach involves the use of formaldehyde as the carbonyl component, which can yield an unsubstituted imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3H-Imidazo[4,5-B]pyridin-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the imidazo[4,5-B]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as phase transfer catalysis.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[4,5-B]pyridines .
Aplicaciones Científicas De Investigación
3H-Imidazo[4,5-B]pyridin-7-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role as a GABA A receptor agonist, proton pump inhibitor, and aromatase inhibitor.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 3H-Imidazo[4,5-B]pyridin-7-OL involves its interaction with various molecular targets:
GABA A Receptor: Acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA.
Proton Pump Inhibition: Inhibits the H+/K+ ATPase enzyme, reducing gastric acid secretion.
Aromatase Inhibition: Blocks the conversion of androgens to estrogens, useful in treating hormone-sensitive cancers.
Comparación Con Compuestos Similares
3H-Imidazo[4,5-B]pyridin-7-OL can be compared with other imidazopyridine derivatives:
Imidazo[4,5-C]pyridine: Similar structure but different biological activities.
Imidazo[1,5-A]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,2-A]pyridine: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its versatile biological activities and its potential for further functionalization, making it a valuable compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C6H5N3O |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C6H5N3O/c10-4-1-2-7-6-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) |
Clave InChI |
WFJKUHVPYOQFFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C1=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[1,5-a]pyridine-3,7-diamine](/img/structure/B11922117.png)

![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
![Imidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B11922131.png)

![(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11922158.png)




![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
